molecular formula C12H14O3S2 B2775838 2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid CAS No. 851116-02-4

2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid

Cat. No.: B2775838
CAS No.: 851116-02-4
M. Wt: 270.36
InChI Key: PSGAXIUHFGMUEJ-UHFFFAOYSA-N
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Description

2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid is a novel compound that belongs to the family of selective estrogen receptor modulators (SERMs). It has a molecular formula of C12H14O3S2 and a molecular weight of 270.37

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid typically involves the reaction of 4-(1,3-dithian-2-yl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The dithiane ring can be reduced to form the corresponding thiol or thioether.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a selective estrogen receptor modulator (SERM), which can influence estrogen receptor signaling pathways.

    Medicine: Explored for its potential therapeutic applications in hormone-related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid involves its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it can bind to estrogen receptors and modulate their activity. This modulation can result in either agonistic or antagonistic effects, depending on the tissue and the specific receptor subtype involved. The molecular targets and pathways involved include the estrogen receptor signaling pathways, which play a crucial role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.

    Raloxifene: A SERM used in the prevention and treatment of osteoporosis in postmenopausal women.

    Clomiphene: A SERM used in the treatment of infertility.

Uniqueness

2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid is unique due to its specific chemical structure, which includes a dithiane moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other SERMs

Properties

IUPAC Name

2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S2/c13-11(14)8-15-10-4-2-9(3-5-10)12-16-6-1-7-17-12/h2-5,12H,1,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGAXIUHFGMUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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